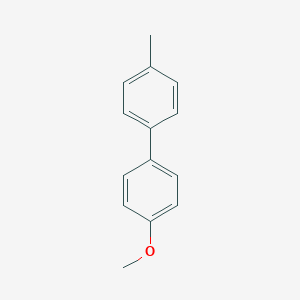

4-Methoxy-4'-methylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKBXZKXIBPNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364805 | |

| Record name | 4-Methoxy-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53040-92-9 | |

| Record name | 4-Methoxy-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4-Methoxy-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-4'-methylbiphenyl (CAS No. 53040-92-9), a biphenyl (B1667301) derivative with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, spectral data, and reactivity. It also includes experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in drug discovery and materials science.

Introduction

This compound is an aromatic organic compound featuring a biphenyl core structure substituted with a methoxy (B1213986) group at the 4-position and a methyl group at the 4'-position. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific substitution pattern of this compound, with an electron-donating methoxy group and a weakly activating methyl group, influences its electronic properties, reactivity, and potential biological interactions. This guide serves as a technical resource, consolidating available data on its physical and chemical properties to facilitate its use in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O | [2][3] |

| Molecular Weight | 198.26 g/mol | [2][3] |

| Appearance | White solid | [4] |

| Melting Point | 102-104 °C | [4] |

| Boiling Point | 313.9 °C at 760 mmHg | [2] |

| Density | 1.016 g/cm³ | [2] |

| Flash Point | 122.9 °C | [2] |

Chemical Properties

Solubility

Stability

As a biphenyl derivative, this compound is generally stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents, high temperatures, or UV radiation may lead to degradation. The methoxy group may be susceptible to cleavage under harsh acidic conditions.

Reactivity

The chemical reactivity of this compound is dictated by its aromatic rings and the nature of its substituents.

-

Electrophilic Aromatic Substitution: The benzene (B151609) ring bearing the methoxy group is significantly activated towards electrophilic aromatic substitution, with the methoxy group being a strong ortho-, para-director. The tolyl ring is also activated, with the methyl group directing to its ortho and para positions. Given the substitution pattern, electrophilic attack is likely to occur at the positions ortho to the methoxy group.[6][7]

-

Oxidation and Reduction: The aromatic rings are generally resistant to oxidation and reduction under mild conditions. The methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons and the methyl and methoxy substituents.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 7.51 | d, J = 8.0 Hz | 2H | Ar-H | [4] |

| 7.45 | d, J = 8.0 Hz | 2H | Ar-H | [4] |

| 7.23 | d, J = 8.0 Hz | 2H | Ar-H | [4] |

| 6.97 | d, J = 8.0 Hz | 2H | Ar-H | [4] |

| 3.85 | s | 3H | -OCH₃ | [4] |

| 2.38 | s | 3H | -CH₃ | [4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 158.7 | C-OCH₃ | [8] |

| 137.8 | Ar-C | [8] |

| 136.1 | Ar-C | [8] |

| 133.5 | Ar-C | [8] |

| 129.3 | Ar-CH | [8] |

| 127.8 | Ar-CH | [8] |

| 126.4 | Ar-CH | [8] |

| 114.0 | Ar-CH | [8] |

| 55.1 | -OCH₃ | [8] |

| 20.9 | -CH₃ | [8] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A vapor phase IR spectrum is available in public databases.[3] Key expected absorptions include:

| Wavenumber (cm⁻¹) | Vibration |

| ~3030 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (from -CH₃ and -OCH₃) |

| ~1600, 1500 | Aromatic C=C ring stretching |

| ~1250 | Aryl-O-C asymmetric stretch |

| ~1030 | Aryl-O-C symmetric stretch |

| ~830 | p-substituted benzene C-H out-of-plane bend |

Mass Spectrometry

The mass spectrum of this compound obtained by GC-MS shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides structural information.[3]

-

Molecular Ion (M⁺): m/z = 198

-

Key Fragments: Fragmentation may involve the loss of a methyl radical from the methoxy group (M-15), loss of a formyl radical (M-29), or cleavage of the biphenyl bond.

Synthesis

This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Biological Activity

While specific biological activity data for this compound is limited in public literature, biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The presence of the methoxy and methyl groups can influence the compound's lipophilicity and electronic properties, which are key determinants of biological activity. Further research is needed to elucidate the specific biological profile of this compound. The metabolism of similar methoxybiphenyl compounds has been shown to be mediated by cytochrome P450 enzymes, often involving O-demethylation.[10]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the synthesis of biphenyl derivatives.[11][12]

Materials:

-

4-Iodoanisole

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Combine 4-iodoanisole (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

In a separate flask, dissolve potassium carbonate (2.5 eq) in water.

-

In a third flask, dissolve a catalytic amount of palladium(II) acetate (e.g., 0.002 eq) in acetone.

-

Degas all three solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Under an inert atmosphere, add the aqueous potassium carbonate solution and the palladium acetate solution to the flask containing the aryl halide and boronic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

NMR Spectroscopic Analysis

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FT-IR Spectroscopic Analysis

Procedure (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Acquire the IR spectrum of the KBr pellet using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometric Analysis

Procedure (GC-MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject an aliquot of the solution into a gas chromatograph-mass spectrometer (GC-MS).

-

Use a suitable GC column (e.g., a nonpolar DB-5ms column) and a temperature program to separate the compound.

-

Acquire the mass spectrum in electron ionization (EI) mode.

Conclusion

This compound is a well-defined organic compound with a range of interesting physical and chemical properties. This technical guide consolidates the available data and provides standardized protocols for its synthesis and characterization, serving as a valuable resource for chemists and pharmacologists. Further investigation into its quantitative solubility, detailed reactivity, and specific biological activities is warranted to fully explore its potential in various scientific disciplines.

References

- 1. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. benchchem.com [benchchem.com]

- 10. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Methoxy-4'-methylbiphenyl

CAS Number: 53040-92-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4'-methylbiphenyl, a biphenyl (B1667301) derivative with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and advanced materials. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes spectroscopic data for its characterization.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of two phenyl rings linked by a single bond, with a methoxy (B1213986) group and a methyl group at the para positions of the respective rings.[1] The presence of the electron-donating methoxy group can influence its chemical reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53040-92-9 | [2][3] |

| Molecular Formula | C₁₄H₁₄O | [4] |

| Molecular Weight | 198.26 g/mol | [4] |

| Melting Point | 108-109 °C | [5] |

| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [6] |

| IUPAC Name | 1-methoxy-4-(4-methylphenyl)benzene | [4] |

| InChI | InChI=1S/C14H14O/c1-11-3-5-12(6-4-11)13-7-9-14(15-2)10-8-13/h3-10H,1-2H3 | [4] |

| InChIKey | ASKBXZKXIBPNRA-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC=C(C=C1)C2=CC=C(C=C2)OC | [4] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromoanisole (B123540) and p-tolylboronic acid.

Materials:

-

4-Bromoanisole

-

p-Tolylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water, deionized

-

Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoanisole (1.0 equivalent), p-tolylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate small vessel, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.

-

Reaction Initiation: Add the catalyst solution to the main reaction flask. Add a 2:1 mixture of toluene and water as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H) ppm | [11] |

| ¹³C NMR | Available data indicates characteristic aromatic and methyl/methoxy carbon signals. | [4][12] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 198. | [4][13] |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H stretching, C=C stretching, and C-O stretching are expected. | [4][14] |

Biological Activity and Toxicology

There is limited publicly available information on the specific biological activity or mechanism of action of this compound. However, the biphenyl scaffold is a known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[15] Substituted biphenyls, in general, have been studied for their toxicological properties, with toxicity often correlating with hydrophobicity and the nature of the substituents.[1][16] Acute toxicity studies on various substituted biphenyls in Daphnia magna have shown that compounds with higher lipophilicity (log Kow) tend to exhibit greater toxicity.[16] The toxicological profile of this compound has not been extensively characterized.

Applications

Given its structure, this compound serves as a valuable intermediate in organic synthesis. It can be a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals, liquid crystals, and other advanced materials.[1]

Visualizations

Synthetic Workflow of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow for this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Caption: Suzuki-Miyaura catalytic cycle.

References

- 1. tandfonline.com [tandfonline.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 53040-92-9 [chemicalbook.com]

- 4. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 1,1'-Biphenyl, 4-methoxy- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Molecular Structure of 4-Methoxy-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-methylbiphenyl is an organic compound belonging to the biphenyl (B1667301) family. This class of molecules, characterized by two phenyl rings linked by a single carbon-carbon bond, serves as a crucial scaffold in various scientific domains. The specific substitutions of a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) at the para positions of the biphenyl structure impart distinct physicochemical properties that make it a compound of interest in materials science, particularly in the development of liquid crystals, and as a versatile intermediate in organic synthesis.[1][2]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, intended to serve as a foundational resource for researchers and professionals in related fields.

Molecular Structure and Physicochemical Properties

This compound consists of a biphenyl core where one phenyl ring is substituted with a methoxy group at the 4-position and the other with a methyl group at the 4'-position. The central C-C single bond allows for rotational freedom between the two aromatic rings. In the solid state, biphenyl derivatives are typically twisted, with a non-zero dihedral angle between the planes of the two rings to minimize steric hindrance. For instance, the related compound 4,4′-dimethoxybiphenyl has a measured twist angle of 24.3°.[3] A similar non-planar conformation is expected for this compound.

Chemical Identifiers and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-methoxy-4-(4-methylphenyl)benzene | [4] |

| CAS Number | 53040-92-9 | [4][5] |

| Molecular Formula | C₁₄H₁₄O | [1][4][5] |

| Molecular Weight | 198.26 g/mol | [1][4][5] |

| Melting Point | 102-104 °C; 108-109 °C | [6][7] |

| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.016 g/cm³ (Predicted) | [5] |

| SMILES | Cc1ccc(cc1)c1ccc(cc1)OC | [2] |

| InChIKey | ASKBXZKXIBPNRA-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing unsymmetrical biaryls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base.[8][10]

Two primary pathways for its synthesis via Suzuki coupling are:

-

Reaction of p-tolylboronic acid with 4-bromoanisole (B123540).

-

Reaction of 4-methoxyphenylboronic acid with 4-bromotoluene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the synthesis of this compound. This procedure is a composite based on standard Suzuki coupling methodologies.

Materials:

-

p-Tolylboronic acid

-

4-Bromoanisole

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or similar Pd(0) or Pd(II) precatalyst

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent (e.g., Acetone/water mixture, Ethanol (B145695)/water mixture)[9]

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Saturated brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine p-tolylboronic acid (e.g., 1.5 mmol), 4-bromoanisole (e.g., 1.0 mmol), and potassium carbonate (e.g., 3.0 mmol).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and deionized water (e.g., 1:1 v/v, 20 mL).[8]

-

Catalyst Addition: Add the palladium catalyst, for example, 10% Pd/C (e.g., 5 mol%) or palladium acetate (e.g., 0.02 mol%).[8][9]

-

Reaction: Heat the reaction mixture to reflux (e.g., 90 °C) and stir for a designated period (e.g., 8 hours).[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst like Pd/C was used, filter the mixture through a pad of Celite to remove it.

-

Extraction: Remove the organic solvent from the filtrate under reduced pressure. Extract the remaining aqueous layer with an organic solvent like ethyl acetate or diethyl ether (e.g., 3 x 15 mL).[8][9]

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8][9]

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography (e.g., with petroleum ether) or recrystallization to obtain pure this compound as a white solid.[11]

Visualized Workflows

Caption: Experimental workflow for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data is compiled from various literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.51 | d, J = 8.8 Hz | 2H (Aromatic, ortho to -OCH₃) |

| 7.45 | d, J = 8.2 Hz | 2H (Aromatic, ortho to -CH₃) |

| 7.23 | d, J = 8.2 Hz | 2H (Aromatic, meta to -CH₃) |

| 6.97 | d, J = 8.8 Hz | 2H (Aromatic, meta to -OCH₃) |

| 3.85 | s | 3H (-OCH₃) |

| 2.38 | s | 3H (-CH₃) |

| Source:[6][7][12] |

| ¹³C NMR (90 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 159.0 | C (quaternary, attached to -OCH₃) |

| 138.1 | C (quaternary, attached to -CH₃) |

| 132.8 | C (quaternary, biphenyl linkage) |

| 132.0 | C (quaternary, biphenyl linkage) |

| 129.4 | CH (aromatic) |

| 128.0 | CH (aromatic) |

| 126.6 | CH (aromatic) |

| 114.2 | CH (aromatic) |

| 55.3 | -OCH₃ |

| 21.1 | -CH₃ |

| Note: Specific assignments are based on typical values for substituted biphenyls and may vary slightly. Full 2D NMR analysis would be required for unambiguous assignment. | |

| Source:[13][14] |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

| Spectroscopic Data | |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 198.1045 (Calculated for C₁₄H₁₄O)[4] |

| Infrared (IR) Spectroscopy | Characteristic Peaks (cm⁻¹): Aromatic C-H stretch (~3030), Aliphatic C-H stretch (~2950), C=C stretch (aromatic, ~1600, 1500), C-O stretch (ether, ~1250, 1040) |

| Note: IR peak positions are approximate. |

Conclusion

This guide has detailed the core molecular and chemical characteristics of this compound. Its structure is well-defined, featuring two substituted phenyl rings in a non-planar arrangement. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding synthetic route, which is a cornerstone of modern organic chemistry. The provided spectroscopic data serves as a crucial reference for the identification and characterization of this compound in a laboratory setting. This foundational information is vital for professionals leveraging this compound in materials science, drug discovery, and as a key intermediate for more complex molecular architectures.

References

- 1. This compound | 53040-92-9 [chemicalbook.com]

- 2. CAS 53040-92-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. 4-Methoxybiphenyl synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 4-Methoxy-4'-methylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methoxy-4'-methylbiphenyl in organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on delivering a robust experimental framework for determining the solubility of this compound. It outlines the theoretical principles of solubility, details the widely accepted shake-flask method for experimental determination, and describes the subsequent analysis using High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately determine the solubility of this compound in various organic solvents relevant to their work.

Introduction

This compound is a biphenyl (B1667301) derivative with a methoxy (B1213986) group and a methyl group substituted on the two phenyl rings. Its molecular structure influences its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical in various scientific disciplines, including medicinal chemistry, materials science, and process chemistry. In drug development, solubility is a key determinant of a compound's bioavailability and formulation feasibility. In organic synthesis, it dictates the choice of reaction media and purification methods.

This guide addresses the current gap in quantitative solubility data for this compound by providing a detailed experimental protocol and discussing the underlying principles that govern its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| Appearance | Solid |

| CAS Number | 53040-92-9 |

Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. As a substituted biphenyl, this compound is a relatively nonpolar molecule. The presence of the methoxy group introduces a slight polar character, but the overall molecule is dominated by the nonpolar aromatic rings.

Therefore, it is anticipated that this compound will exhibit higher solubility in nonpolar and moderately polar organic solvents and lower solubility in highly polar solvents like water.

The key factors influencing the solubility of this compound are visualized in the diagram below.

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or chemical databases. General qualitative descriptions indicate that it is soluble in solvents like ethanol (B145695) and ether.

To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | Shake-Flask with HPLC | |||

| Ethanol | Shake-Flask with HPLC | |||

| Acetone | Shake-Flask with HPLC | |||

| Ethyl Acetate | Shake-Flask with HPLC | |||

| Dichloromethane | Shake-Flask with HPLC | |||

| Toluene | Shake-Flask with HPLC | |||

| Hexane | Shake-Flask with HPLC |

Experimental Protocol for Solubility Determination

The following section provides a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method followed by HPLC analysis.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column suitable for the analysis of aromatic compounds (e.g., C18)

Experimental Workflow

The workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: Experimental workflow for determining solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow for equilibrium to be established (typically 24 to 72 hours). It is recommended to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solutions and record the peak areas.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Conclusion

4-Methoxy-4'-methylbiphenyl melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS 53040-92-9), a biphenyl (B1667301) derivative of interest in organic synthesis and pharmaceutical research.[1][2] This document outlines its key physicochemical data and details the standard experimental protocols for their determination.

Physicochemical Data

The accurate determination of melting and boiling points is fundamental for the identification, purity assessment, and handling of chemical compounds. The data for this compound are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 108-109 °C | [3] |

| 181-182 °C | [4][5] | |

| Boiling Point | 313.9 °C (at 760 mmHg) | [6] |

| 313.9 ± 21.0 °C (Predicted) | [4] | |

| Molecular Formula | C₁₄H₁₄O | [4][6] |

| Molecular Weight | 198.26 g/mol | [4][6] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [4][6] |

Note: A notable discrepancy exists in the reported melting points. The value of 108-109 °C is cited in scientific literature, while the 181-182 °C value is listed by several chemical suppliers.[3][4][5] Researchers should consider verifying this property through experimental determination.

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the common experimental protocols for determining the melting and boiling points of organic solids like this compound.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a crystalline solid.[7] It relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[8][9]

-

Glass capillary tubes (one end sealed)[10]

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[10][11]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube through a long glass tube to pack the solid into the bottom.[9] The packed sample height should be 2-3 mm for an accurate reading.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range.[8]

-

Accurate Determination: Prepare a fresh sample. Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the estimated melting point.[10] Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has completely melted (T₂). The melting point is reported as the T₁-T₂ range.[8] A narrow range (0.5-2 °C) typically indicates a high degree of purity.[8][9]

Boiling Point Determination: Thiele Tube Method

For small quantities of liquid, or for solids that melt into liquids, the Thiele tube method provides an efficient means of determining the boiling point.[12] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13]

Apparatus:

-

Thiele tube[12]

-

Heat source (Bunsen burner or hot plate)[13]

-

Mineral oil or other high-boiling liquid[14]

-

Small test tube (e.g., Durham tube)[12]

-

Capillary tube (sealed at one end)

-

Thermometer and rubber band/thread[13]

Procedure:

-

Sample Preparation: If starting with the solid, melt a small amount of this compound. Fill a small test tube to a depth of about 1-2 cm with the liquid sample.[12]

-

Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[13]

-

Apparatus Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[12]

-

Heating: Clamp the thermometer assembly so that it is immersed in the oil of the Thiele tube. The side arm of the Thiele tube should be heated gently and evenly.[13] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[8]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[12]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this instant is the boiling point of the sample.[12][13] Record the atmospheric pressure for a corrected value if necessary.[15]

References

- 1. This compound | 53040-92-9 [chemicalbook.com]

- 2. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound | 53040-92-9 [amp.chemicalbook.com]

- 5. canbipharm.com [canbipharm.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Spectroscopic Data of 4-Methoxy-4'-methylbiphenyl

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-4'-methylbiphenyl, a biphenyl (B1667301) derivative of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support their research endeavors.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data was typically acquired in deuterated chloroform (B151607) (CDCl₃) at frequencies ranging from 200 to 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.56-7.53 | m | 2H | Ar-H | |

| 7.51 | d | 8.8 | 2H | Ar-H |

| 7.50-7.47 | m | 2H | Ar-H | |

| 7.45 | d | 8.2 | 2H | Ar-H |

| 7.28-7.25 | m | 2H | Ar-H | |

| 7.23 | d | 8.2 | 2H | Ar-H |

| 7.01 | dd | 6.8, 2.2 | 2H | Ar-H |

| 6.97 | d | 8.0 | 2H | Ar-H |

| 3.88 | s | 3H | -OCH₃ | |

| 3.85 | s | 3H | -OCH₃ | |

| 2.42 | s | 3H | -CH₃ | |

| 2.38 | s | 3H | -CH₃ |

Note: Variations in chemical shifts and coupling constants can occur due to differences in solvent and instrument frequency. The data presented is a compilation from multiple sources.[1][2][3]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4][5][6][7]

| Chemical Shift (δ) ppm | Assignment |

| 158.6 | C-OCH₃ |

| 141.7 | Ar-C |

| 135.6 | Ar-C |

| 134.5 | Ar-C |

| 130.4 | Ar-CH |

| 127.1 | Ar-CH |

| 125.9 | Ar-CH |

| 113.6 | Ar-CH |

| 55.3 | -OCH₃ |

| 20.7 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of this compound exhibits characteristic absorption bands.[5][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500, ~1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Aryl-O-CH₃ stretch |

| ~830 | Strong | p-disubstituted benzene (B151609) C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₄H₁₄O), the exact mass is 198.1045 g/mol .[5][6][10][11][12]

| m/z | Relative Intensity | Assignment |

| 198 | High | [M]⁺ (Molecular ion) |

| 183 | High | [M-CH₃]⁺ |

| 155 | Medium | [M-CH₃-CO]⁺ |

| 127 | Medium | [Biphenyl]⁺ fragment |

Experimental Protocols

The following protocols describe a common method for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is based on a palladium-catalyzed cross-coupling reaction, a widely used method for the formation of C-C bonds.[13]

Materials:

-

p-Tolylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoanisole (1.0 eq), p-tolylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a 3:1 mixture of toluene and water.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound as a white solid.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.

-

The purified sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or as a KBr pellet. For vapor phase IR, the sample is heated in a gas cell.

Mass Spectrometry:

-

Mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source.

-

The sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injected into the GC.

-

The mass spectrum is recorded as the compound elutes from the GC column.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its purification and subsequent spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 1,1'-Biphenyl, 4-methoxy- [webbook.nist.gov]

- 9. 4-Methoxy-3'-methylbiphenyl | C14H14O | CID 2759587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-Methoxybiphenyl synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methoxy-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methoxy-4'-methylbiphenyl, a biphenyl (B1667301) derivative of interest in various fields of chemical and pharmaceutical research. This document details the spectral data, experimental protocols for data acquisition, and a structural representation to aid in the analysis and characterization of this compound.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃) at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data Summary

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl and methoxy (B1213986) substituents. The data from various sources are compiled and summarized in the table below.[1][2]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.51 | d | 8.0 | 2H | H-2', H-6' |

| 2 | 7.45 | d | 8.0 | 2H | H-2, H-6 |

| 3 | 7.23 | d | 8.0 | 2H | H-3', H-5' |

| 4 | 6.97 | d | 8.0 | 2H | H-3, H-5 |

| 5 | 3.85 | s | - | 3H | -OCH₃ |

| 6 | 2.38 | s | - | 3H | -CH₃ |

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted biphenyls.

¹³C NMR Data Summary

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The chemical shifts for each carbon atom have been reported and are presented in the following table.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 158.7 | C-4 |

| 2 | 137.8 | C-1' |

| 3 | 136.1 | C-4' |

| 4 | 133.5 | C-1 |

| 5 | 129.3 | C-3', C-5' |

| 6 | 127.8 | C-2, C-6 |

| 7 | 126.4 | C-2', C-6' |

| 8 | 114.0 | C-3, C-5 |

| 9 | 55.1 | -OCH₃ |

| 10 | 20.9 | -CH₃ |

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30 or similar)

-

Number of Scans (NS): 16 to 64 (depending on concentration)

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Spectral Width (SW): 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

-

Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 240 ppm

-

Temperature: 298 K

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound and the numbering scheme used for the NMR signal assignments.

Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR assignments.

References

Health and Safety Profile of 4-Methoxy-4'-methylbiphenyl: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 4-Methoxy-4'-methylbiphenyl. It is important to note that specific toxicological data for this compound is limited. Therefore, this guide also includes information on structurally related compounds, such as biphenyl (B1667301) and 4-methoxybiphenyl (B1664174), to provide a more complete, albeit inferred, safety profile. All personnel handling this chemical should exercise caution and adhere to strict laboratory safety protocols.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a methoxy (B1213986) group and a methyl group at the 4 and 4' positions, respectively. A summary of its known physical and chemical properties is presented below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 1-methoxy-4-(4-methylphenyl)benzene, 4-methoxy-4'-methyl-1,1'-biphenyl | [1] |

| CAS Number | 53040-92-9 | [1] |

| Molecular Formula | C₁₄H₁₄O | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | Not specified, likely a solid | - |

| Melting Point | 181-182 °C | [2] |

| Boiling Point | 313.9 ± 21.0 °C (Predicted) | [2] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

The signal word for this compound is "Warning".[2]

Toxicological Information

Acute Toxicity

No specific acute toxicity data (e.g., LD50 or LC50) for this compound has been identified. For the parent compound, biphenyl, the acute oral toxicity is considered moderate, with a reported LD50 in rats of >1900 mg/kg body weight.[4] Ingestion of large doses of biphenyl in experimental animals has been shown to cause a range of symptoms including respiratory distress, weight loss, muscular weakness, and ataxia, with death occurring in comatose state.[5]

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[2] For the parent compound, biphenyl, studies on rabbits have shown it to be non-irritating to the skin but slightly irritating to the eyes.[4]

Genotoxicity

There is no available data on the genotoxic potential of this compound. In vitro studies on biphenyl have produced mixed results, with no evidence of mutagenicity in bacteria, but positive results for gene mutations and clastogenicity in mammalian cells in the presence of metabolic activation.[4]

Carcinogenicity

The carcinogenic potential of this compound has not been evaluated. It is worth noting that some phenolic compounds structurally similar to metabolites of methoxy-biphenyls, such as 4-methoxyphenol (B1676288), have demonstrated carcinogenicity in animal studies.[6][7]

Predicted Metabolism and Toxicological Pathways

The metabolism of this compound is predicted to proceed via pathways similar to those observed for other methoxybiphenyls. The primary metabolic routes are likely to involve O-demethylation of the methoxy group and hydroxylation of the aromatic rings, catalyzed by cytochrome P450 enzymes in the liver.[8]

The resulting hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. However, these hydroxylated intermediates could also undergo further oxidation to form reactive quinone-type species. These electrophilic metabolites have the potential to bind covalently to cellular macromolecules such as DNA and proteins, which is a common mechanism of toxicity for many aromatic compounds.[9]

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is lacking, the following are generalized protocols for key toxicological assays that would be appropriate for evaluating the safety of this compound. These are based on internationally recognized guidelines, such as those from the Organisation for in vitro Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Test Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically, female rats are used.

-

Procedure: a. Animals are fasted prior to dosing. b. A single dose of the test substance is administered by oral gavage. c. A stepwise procedure is used with a group of three animals per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. d. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. e. A full necropsy is performed on all animals at the end of the observation period.

-

Endpoint: The test allows for the determination of the GHS hazard category for acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Test Guideline 439)

-

Objective: To assess the skin irritation potential of a substance using an in vitro model.

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure: a. The test substance is applied topically to the surface of the skin tissue. b. After a defined exposure period, the substance is removed by washing. c. The viability of the skin tissue is measured, typically using the MTT assay, which assesses mitochondrial activity.

-

Endpoint: The reduction in cell viability compared to negative controls is used to classify the substance as an irritant or non-irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (Based on OECD Test Guideline 492)

-

Objective: To assess the eye irritation potential of a substance using an in vitro model.

-

Test System: A reconstructed human cornea-like epithelium model.

-

Procedure: a. The test substance is applied to the surface of the corneal tissue. b. Following exposure, the tissue is rinsed. c. Cell viability is determined using a quantitative assay (e.g., MTT).

-

Endpoint: The percentage of cell viability relative to a negative control is used to identify substances that do not require classification for eye irritation or serious eye damage.

Handling and Storage Recommendations

Given the limited toxicological data and the potential for skin and eye irritation, the following handling and storage procedures are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

While this compound has applications in research and development, a comprehensive understanding of its health and safety profile is currently lacking. The available information suggests that it should be handled as a skin and eye irritant. In the absence of specific data, a cautious approach is warranted, and information from structurally similar compounds like biphenyl and 4-methoxybiphenyl should be considered to guide safe handling practices. Further toxicological studies are necessary to fully characterize the potential hazards of this compound.

References

- 1. This compound | C14H14O | CID 1704759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53040-92-9 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Biphenyl (CICADS) [inchem.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-Methoxy-4'-methylbiphenyl: A Detailed Experimental Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methoxy-4'-methylbiphenyl, a valuable biaryl compound with applications in medicinal chemistry and materials science. The protocol details the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a step-by-step experimental procedure, data presentation in tabular format, and visualizations of the reaction workflow and catalytic cycle.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis for the construction of biaryl and substituted biaryl structures, which are common motifs in many biologically active compounds and functional materials. The synthesis of this compound is achieved through the palladium-catalyzed reaction of 4-bromoanisole (B123540) and 4-methylphenylboronic acid. This reaction is favored for its mild conditions, high tolerance to various functional groups, and the commercial availability and stability of the boronic acid reagent.

Reaction Scheme

Experimental Protocol

This protocol outlines a general and effective laboratory-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromoanisole (1.0 mmol, 1.0 equiv.)

-

4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (B44618) (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

-

Toluene (B28343) (5 mL)

-

Water (1 mL)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (for chromatography)

Equipment:

-

Round-bottom flask (25 mL or 50 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer and/or other analytical instruments for characterization

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel. A mixture of hexane and ethyl acetate (e.g., 98:2 v/v) is typically used as the eluent to afford this compound as a solid.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| 4-Bromoanisole | 104-92-7 | C₇H₇BrO | 187.03 | Aryl Halide |

| 4-Methylphenylboronic acid | 5720-05-8 | C₇H₉BO₂ | 135.96 | Boronic Acid |

| This compound | 53040-92-9 | C₁₄H₁₄O | 198.26 | Product |

Table 2: Typical Reaction Parameters and Yields

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 90 | 8-12 | ~77% | [1] |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 80 | 12 | High | General |

| Pd/C | K₃PO₄ | Ethanol/Water | Reflux | 4-6 | Good-Exc. | General |

Table 3: Characterization Data for this compound

| Spectroscopic Data | Chemical Shift (δ ppm) or m/z |

| ¹H NMR (CDCl₃) | 7.51 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H), 7.23 (d, J = 8.2 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.39 (s, 3H) |

| ¹³C NMR (CDCl₃) | 159.0, 138.2, 136.5, 133.8, 129.5, 128.0, 126.8, 114.2, 55.3, 21.1 |

| Appearance | Colorless to white solid |

| Melting Point | 108-109 °C |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Unsymmetrical Biaryl Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical industry, materials science, and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for constructing these crucial C-C bonds. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for unsymmetrical biaryl synthesis, including Suzuki-Miyaura, Negishi, and Stille couplings, as well as C-H activation strategies.

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity, especially with challenging substrates. This guide offers a comparative overview of common palladium catalyst systems to aid researchers in selecting the optimal conditions for their specific synthetic targets.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Several palladium-catalyzed reactions are instrumental in the synthesis of unsymmetrical biaryls. The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings. Each method utilizes a different organometallic reagent to couple with an organic halide or triflate.

-

Suzuki-Miyaura Coupling: Employs organoboron reagents (boronic acids or esters), which are generally stable, commercially available, and environmentally benign.[1][2]

-

Negishi Coupling: Utilizes organozinc reagents, which are highly reactive and tolerate a wide range of functional groups.[3][4][5]

-

Stille Coupling: Involves organotin reagents (stannanes). While effective, the toxicity of organotin compounds is a significant drawback.[6][7][8]

-

C-H Activation: A more recent and atom-economical approach that involves the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials.[9][10][11][12]

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Phosphine Ligands in Suzuki-Miyaura Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its widespread application in the pharmaceutical and materials science industries is largely due to the continuous development of highly active palladium catalysts.[2] At the heart of these catalytic systems are phosphine (B1218219) ligands, which are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[1][3]

This document provides a detailed overview of the function of phosphine ligands in Suzuki coupling, offers guidance on ligand selection, presents comparative performance data, and includes detailed experimental protocols for practical application.

The Catalytic Cycle: A Ligand-Modulated Pathway

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Phosphine ligands (L) are intimately involved in every stage of this process.[4][5]

-

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-coordinate, electron-rich Pd(0) complex. This is often the rate-determining step.[5] Electron-donating phosphine ligands are crucial as they increase the electron density on the palladium center, which facilitates its insertion into the R¹-X bond.[1][6] Bulky ligands can also accelerate this step by promoting the formation of highly reactive, monoligated L₁Pd(0) species.[7]

-

Transmetalation: The resulting Pd(II) complex undergoes transmetalation, where the organic group (R²) from the organoboron reagent (R²-BY₂) replaces the halide on the palladium center. This step requires activation of the boronic acid by a base.[8] The exact role of the ligand in this step is complex, but its steric and electronic properties influence the rate and efficiency of the transfer.[9]

-

Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst. This step is favored by sterically bulky phosphine ligands, which create steric crowding around the metal center, promoting the elimination of the product.[1][7][9]

Ligand Selection Guide

The choice of phosphine ligand is critical and depends heavily on the specific substrates being coupled. The two primary characteristics to consider are the ligand's electronic properties (electron-donating or -withdrawing) and its steric bulk (cone angle).

-

Electron-Rich Ligands: Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly electron-donating. This property is essential for activating less reactive substrates like aryl chlorides, which are otherwise reluctant to undergo oxidative addition.[6][10]

-

Sterically Hindered (Bulky) Ligands: Ligands with large steric profiles, such as those containing tert-butyl (t-Bu) or cyclohexyl (Cy) groups, or the biaryl backbone of Buchwald-type ligands, serve multiple purposes. They promote the formation of highly reactive monoligated palladium complexes, prevent catalyst deactivation via dimer formation, and accelerate the final reductive elimination step.[6][7] This is particularly important when coupling sterically congested substrates to form tetra-ortho-substituted biaryls.

The interplay of these factors allows for the fine-tuning of the catalyst's activity for a specific transformation.

Performance Data: A Comparative Overview

The selection of a phosphine ligand can dramatically affect reaction yield and efficiency. The tables below summarize quantitative data from comparative studies, illustrating the performance of various ligands in the coupling of different substrates.

Table 1: Coupling of 4-Chlorotoluene with Phenylboronic Acid

| Entry | Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

| 1 | P(t-Bu)₃ | Pd₂(dba)₃ / Ligand | 80 | 24 | 98 |

| 2 | SPhos | Pd(OAc)₂ / Ligand | RT | 2 | 97 |

| 3 | XPhos | Pd₂(dba)₃ / Ligand | RT | 2 | 96 |

| 4 | PCy₃ | Pd(OAc)₂ / Ligand | 80 | 24 | 25 |

| 5 | PPh₃ | Pd(OAc)₂ / Ligand | 80 | 24 | <5 |

Data synthesized from studies demonstrating the efficacy of bulky, electron-rich ligands for challenging aryl chlorides.[7]

Table 2: Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid

| Entry | Ligand | Catalyst System | Base | Temp (°C) | Yield (%) |

| 1 | XPhos | XPhos Pd G3 | K₃PO₄ | 100 | 95 |

| 2 | SPhos | SPhos Pd G2 | K₃PO₄ | 100 | 92 |

| 3 | RuPhos | RuPhos Pd G3 | K₃PO₄ | 100 | 88 |

| 4 | P(t-Bu)₃ | Pd₂(dba)₃ / Ligand | K₃PO₄ | 100 | 85 |

| 5 | dppf | Pd(dppf)Cl₂ | K₃PO₄ | 100 | 70 |

Data adapted from a comparative study on a heteroaryl bromide substrate, highlighting the utility of modern Buchwald-type ligands and precatalysts.[4]

Experimental Protocols

The following section provides a general, adaptable protocol for a typical Suzuki-Miyaura cross-coupling reaction using a modern palladium precatalyst, which offers advantages in ease of handling and reproducibility.[11]

General Protocol for Suzuki-Miyaura Coupling Using a Buchwald Precatalyst (e.g., XPhos Pd G3)

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-